molecular formula C14H11N5 B11867321 Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)- CAS No. 825630-52-2

Imidazo[1,2-a]pyrazin-8-amine, 3-(1H-indol-4-yl)-

Cat. No.: B11867321
CAS No.: 825630-52-2
M. Wt: 249.27 g/mol
InChI Key: RYSGHYCPHVPAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that combines the structural features of indole and imidazo[1,2-a]pyrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of indole derivatives with pyrazine derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the formation of the imidazo[1,2-a]pyrazine ring system .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine is unique due to its combined structural features of indole and imidazo[1,2-a]pyrazine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

825630-52-2

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

IUPAC Name

3-(1H-indol-4-yl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11N5/c15-13-14-18-8-12(19(14)7-6-17-13)10-2-1-3-11-9(10)4-5-16-11/h1-8,16H,(H2,15,17)

InChI Key

RYSGHYCPHVPAKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CN=C4N3C=CN=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.